3-Hydroxyretinol

Description

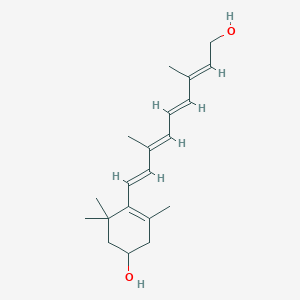

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4-[(1E,3E,5E,7E)-9-hydroxy-3,7-dimethylnona-1,3,5,7-tetraenyl]-3,5,5-trimethylcyclohex-3-en-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H30O2/c1-15(7-6-8-16(2)11-12-21)9-10-19-17(3)13-18(22)14-20(19,4)5/h6-11,18,21-22H,12-14H2,1-5H3/b8-6+,10-9+,15-7+,16-11+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OBODKGDXEIUEIH-DAWLFQHYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(CC(C1)O)(C)C)C=CC(=CC=CC(=CCO)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(C(CC(C1)O)(C)C)/C=C/C(=C/C=C/C(=C/CO)/C)/C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H30O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901316912 | |

| Record name | Retin-3,15-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901316912 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

302.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6890-93-3 | |

| Record name | Retin-3,15-diol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6890-93-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Hydroxyretinol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006890933 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Retin-3,15-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901316912 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-HYDROXYRETINOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/065F06X5YW | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Biosynthesis and Metabolic Pathways of 3 Hydroxyretinol

Carotenoid Precursors and Initial Biotransformations

The initial step in the biosynthesis of 3-hydroxyretinol is the oxidative cleavage of carotenoids by specific enzymes. This reaction breaks down the larger carotenoid molecule into smaller retinoid structures. The specific products of this cleavage depend on the precursor carotenoid and the enzyme involved.

Lutein (B1675518) Conversion Pathways to this compound

Lutein is a significant dietary carotenoid that can be metabolized to this compound, particularly in certain fish and amphibians. updatepublishing.comnih.govscispace.com The proposed pathway involves the conversion of lutein to dehydroretinol, with this compound as a key intermediate. updatepublishing.comnih.govannualreviews.orgresearchgate.net In some freshwater fish, lutein is first metabolized to anhydrolutein, which is then converted to this compound and subsequently to dehydroretinol. updatepublishing.comkarger.com Studies in amphibians have also demonstrated the metabolism of lutein to this compound. updatepublishing.com

Zeaxanthin (B1683548) Oxidative Cleavage and Derivatization to Hydroxyretinals

Zeaxanthin is a primary precursor for this compound in insects like Drosophila melanogaster. The enzyme NinaB, a carotenoid isomeroxygenase, plays a pivotal role in this process. nih.govresearchgate.netnih.gov NinaB cleaves zeaxanthin to produce both all-trans-3-hydroxyretinal and 11-cis-3-hydroxyretinal (B128498). nih.govresearchgate.netnih.gov The all-trans-3-hydroxyretinal is then reduced to all-trans-3-hydroxyretinol by a retinal dehydrogenase. researchgate.netnih.govnih.gov This reduction step is a critical part of the pathway leading to the formation of the visual chromophore. The oxidation of zeaxanthin to 3-hydroxyretinene (an older term for 3-hydroxyretinal) has also been demonstrated chemically. nih.gov

Cryptoxanthin Metabolism to this compound

Cryptoxanthin, another dietary carotenoid, can also serve as a precursor for this compound. In certain freshwater fish species that accumulate dehydroretinol, cryptoxanthin is metabolized to both this compound and 3-dehydroretinol. annualreviews.orgcambridge.orgnih.gov In contrast, retinol-rich fish convert cryptoxanthin primarily to retinol (B82714). cambridge.orgnih.gov The enzyme β,β-carotene-15,15'-carotenoid oxygenase (BCMO1) is capable of cleaving β-cryptoxanthin to yield both retinol and this compound. researchgate.netnih.gov However, some studies in gerbils did not detect this compound as a metabolite of β-cryptoxanthin, suggesting species-specific metabolic pathways. nih.govcambridge.org

Stereochemical Interconversions and Isomerization Processes

The functionality of this compound in vision is critically dependent on its specific stereochemistry. This includes both the cis/trans configuration of the polyene chain and the chirality at the C-3 position of the ionone (B8125255) ring.

All-trans-3-Hydroxyretinol to 11-cis-3-Hydroxyretinol Isomerization

For this compound to function as a visual chromophore precursor, the all-trans isomer must be converted to the 11-cis form. In insects, this isomerization is a light-dependent process. nih.govresearchgate.netnih.gov All-trans-3-hydroxyretinol is isomerized to 11-cis-3-hydroxyretinol, which is then oxidized to 11-cis-3-hydroxyretinal. nih.govresearchgate.netnih.gov This 11-cis-3-hydroxyretinal can then bind to opsin to form the visual pigment. nih.govresearchgate.net

Chiral Transformation at the C-3 Position of the Retinoid Ring

The stereochemistry at the C-3 position of the β-ionone ring is also a critical factor. Carotenoids like lutein and zeaxanthin have specific chiral configurations at their C-3 and C-3' positions. nih.gov For instance, zeaxanthin has a (3R, 3'R) configuration. nih.gov In Drosophila, there is an enzymatic step that converts the (3R) stereoisomer of 11-cis-3-hydroxyretinol to the (3S) stereoisomer. researchgate.net This transformation is catalyzed by the enzyme NINAG and is a final step in the biosynthesis of the functional chromophore. researchgate.net The absolute configuration of 3-hydroxycarotenoids has been a subject of detailed study to understand these specific transformations. researchgate.net

This compound as an Intermediate in Didehydroretinol (Vitamin A2) Biosynthesis

This compound has been identified as a probable intermediate in the metabolic pathway that converts retinol (Vitamin A1) into 3,4-didehydroretinol (Vitamin A2). nih.govresearchgate.net This conversion is particularly significant in freshwater fish and some amphibians, where Vitamin A2 is the predominant form of vitamin A used for functions like vision. karger.comnih.gov The biosynthesis of dehydroretinol is a critical process for these species, and understanding the role of intermediates like this compound provides insight into the biochemical mechanisms governing vitamin A metabolism. Research suggests that the transformation from the retinol series to the dehydroretinol series involves specific enzymatic steps, where this compound serves as a key, albeit transient, molecule. nih.govupdatepublishing.com Studies in various animal models, including freshwater fish and crustaceans, have provided evidence for this pathway, showing the presence of this compound and its metabolites when investigating the synthesis of dehydroretinol. nih.govresearchgate.netcambridge.org

Enzymatic Conversion of Retinol to Dehydroretinol via this compound

The conversion of retinol to dehydroretinol is an enzymatically driven process. nih.gov In some vertebrates, the enzyme responsible for the 3,4-desaturation of retinol has been identified as cytochrome P450 27C1 (CYP27C1). nih.govuniprot.org This enzyme is capable of catalyzing the formation of all-trans-3,4-didehydroretinol from all-trans-retinol. uniprot.org The proposed pathway suggests that retinol is first hydroxylated to form this compound, which is then dehydrated to yield dehydroretinol. karger.comsu.edu.pk

In studies using crayfish (Procambarus clarkii) retina homogenates, the incubation of radiolabeled 11-cis-retinol (B117599) resulted in the formation of 11-cis-dehydroretinol. nih.gov Although the radioactivity incorporated into this compound was very low, it was considered a likely intermediate in this conversion. nih.gov The low detectable levels are expected for a transient intermediate in a metabolic pathway. nih.gov Similarly, research in freshwater fish has strongly supported the role of this compound as an intermediate. researchgate.netupdatepublishing.com For instance, studies on the metabolism of lutein and cryptoxanthin in dehydroretinol-rich freshwater fish showed the formation of this compound and subsequently dehydroretinol. updatepublishing.comcambridge.org When this compound itself was administered in experiments, it was converted to dehydroretinol. updatepublishing.com

| Organism | Experimental Context | Key Findings | Reference |

|---|---|---|---|

| Crayfish (Procambarus clarkii) | Incubation of 11-cis-[3H]-retinol with retina homogenates. | Radioactivity was detected in 11-cis dehydroretinol, suggesting enzymatic conversion. This compound was identified as a probable, low-level intermediate. | nih.gov |

| Freshwater Fish (General) | Metabolism studies of carotenoids like lutein and cryptoxanthin. | Lutein is metabolized into this compound, which is then converted to dehydroretinol. | karger.comupdatepublishing.comscispace.com |

| Freshwater Fish (Heteropneustes fossilis) | Administration of cryptoxanthin to vitamin A-deficient fish. | This compound and 3-dehydroretinol were isolated as metabolites. | researchgate.net |

| Amphibians (Duttaphrynus melanostictus, Haplobatrachus tigerinus) | In vitro incubation of intestinal homogenate with lutein. | Lutein was metabolized into anhydrolutein, followed by the formation of this compound and dehydroretinol. | updatepublishing.com |

Dehydroretinyl Ester Metabolism and this compound Diester Formation

In many organisms, retinoids are stored in tissues as fatty acid esters. This compound is frequently found in its esterified form, specifically as a diester. researchgate.netresearchgate.net This suggests that both the primary alcohol group and the hydroxyl group at the C-3 position of the ring are esterified with fatty acids. The metabolism of dehydroretinyl esters has been shown to lead to the formation of this compound diester.

Studies conducted on vitamin A-deficient White Leghorn chicks demonstrated that when dehydroretinyl ester was administered, it was metabolized into several compounds, including this compound diester, which was subsequently isolated from their intestines and livers. cambridge.orgcambridge.orgnih.gov In these experiments, this compound diester was identified as an immediate metabolite of dehydroretinol. cambridge.orgnih.gov

Similarly, investigations into the liver oils of freshwater fish like Bagarius bagarius and Wallago attu revealed the presence of a chromogen that was identified as a diester of this compound. researchgate.netnih.gov In these fish, this compound existed in its esterified form and constituted a fraction of the total stored retinols. researchgate.net The metabolism of cryptoxanthin in the dehydroretinol-rich fish Heteropneustes fossilis also resulted in the isolation of this compound diesters. cambridge.org

| Organism | Experimental Approach | Metabolites Identified | Key Conclusion | Reference |

|---|---|---|---|---|

| White Leghorn Chicks | Administration of dehydroretinyl ester. | This compound diester, 3-hydroxyanhydroretinol, rehydrovitamin A2. | Dehydroretinyl ester is metabolized to this compound diester. | cambridge.orgcambridge.orgnih.gov |

| Freshwater Fish (Bagarius bagarius, Wallago attu) | Analysis of liver oils. | This compound diester. | This compound is naturally present as a diester in liver oils. | researchgate.netnih.gov |

| Freshwater Fish (Heteropneustes fossilis) | Administration of cryptoxanthin. | 3-Dehydroretinyl esters, this compound diesters. | Cryptoxanthin metabolism in dehydroretinol-rich fish leads to the formation of this compound diesters. | cambridge.org |

Physiological and Biological Functions of 3 Hydroxyretinol

Contribution to Visual Cycle Chromophore Biogenesis and Regeneration

In many insects, 3-Hydroxyretinol is a key player in the visual cycle, a series of biochemical reactions essential for light perception. Its primary role is to serve as the precursor for the light-sensitive chromophore that, when bound to opsin proteins, forms the visual pigments necessary for sight.

The functionality of visual pigments hinges on the presence of a chromophore, a molecule that can absorb photons of light. In a variety of insect species, this chromophore is 11-cis-3-hydroxyretinal (B128498). nih.govcabidigitallibrary.org This molecule is synthesized from this compound through a series of enzymatic steps. Research on Drosophila melanogaster has shown that the formation of 11-cis-3-hydroxyretinal can occur in the dark, indicating a light-independent enzymatic pathway for its synthesis. nih.gov This is a notable difference from the vertebrate visual cycle, which is heavily reliant on light for the regeneration of its chromophore, 11-cis-retinal.

The biosynthetic pathway involves the conversion of all-trans-3-hydroxyretinal to all-trans-3-hydroxyretinol, which is then isomerized to 11-cis-3-hydroxyretinol. This isomer is subsequently oxidized to form the final chromophore, 11-cis-3-hydroxyretinal. Enzymes such as retinol (B82714) dehydrogenases, which are associated with microsomal membranes, are involved in these transformations and can recognize all-trans-3-hydroxyretinaldehyde as a substrate. nih.gov

Once synthesized, 11-cis-3-hydroxyretinal binds to an opsin protein within the photoreceptor cells of the retina. nih.gov Opsins are G-protein-coupled receptors that, upon binding with a chromophore, become functional visual pigments. wikipedia.org The 11-cis isomer of 3-hydroxyretinal (B16449) fits into a specific binding pocket within the opsin molecule, where it is covalently linked to a lysine (B10760008) residue via a Schiff base. nih.govwikipedia.org This binding event is critical for the formation of a stable and light-sensitive visual pigment.

The absorption of a photon of light by the 11-cis-3-hydroxyretinal chromophore triggers its isomerization to the all-trans form. This conformational change in the chromophore induces a change in the shape of the opsin protein, initiating the phototransduction cascade that ultimately leads to a neural signal and the perception of light. nih.gov

Table 1: Key Molecules in the this compound Visual Cycle

| Molecule | Function |

|---|---|

| This compound | Precursor to the visual chromophore. |

| 11-cis-3-Hydroxyretinal | The light-sensitive chromophore that binds to opsin. |

| All-trans-3-Hydroxyretinal | The isomer of the chromophore after light absorption. |

| Opsin | A protein that binds to the chromophore to form a visual pigment. |

| Retinol Dehydrogenase | An enzyme involved in the conversion of 3-hydroxyretinoids. nih.gov |

In addition to its role as a direct precursor to the primary chromophore, this compound also functions as a "sensitizing pigment" in the photoreceptors of some insects, such as higher flies like Musca, Calliphora, and Drosophila. nih.govnih.gov This sensitizing function enhances the insect's sensitivity to ultraviolet (UV) light. nih.gov

In these species, this compound is attached to the visual pigment and absorbs UV light. It then transfers the absorbed energy to the primary chromophore, 11-cis-3-hydroxyretinal. nih.gov This energy transfer effectively adds a UV peak to the absorption spectrum of the visual pigment, broadening its sensitivity to include the UV range (300-600nm). nih.gov This mechanism is a fascinating adaptation for vision in environments where UV light is a significant component of the ambient light. In some butterflies, this compound can also act as a UV-A filter, shifting the spectral sensitivity of certain photoreceptors. scispace.com

Modulation of Cellular Processes and Biochemical Interactions

While the role of this compound in the visual cycle of insects is well-documented, its influence on other cellular processes and biochemical interactions is not as extensively studied. Research on the broader effects of retinoids provides a context for potential, yet unconfirmed, functions of this compound.

There is a lack of specific research on the direct influence of this compound on microsomal enzyme activity. However, the metabolism of other retinoids is known to involve microsomal enzymes, particularly the cytochrome P450 superfamily. These enzymes are involved in the oxidation of various substrates. For instance, microsomal short-chain dehydrogenases/reductases with dual retinol/sterol dehydrogenase specificity have been shown to oxidize and epimerize 3-alpha-hydroxysteroids, indicating a potential for interaction with structurally similar molecules. nih.gov While these enzymes are present in various human tissues, their specific interaction with this compound has not been characterized.

Direct studies on the effects of this compound on DNA adduct formation are not available in the current scientific literature. However, research on other retinoids, such as retinol and retinoic acid, has explored their interaction with DNA. These studies suggest that retinoids may play a role in preventing DNA damage by scavenging oxygen radicals. nih.gov Structural analyses have shown that retinol and retinoic acid can bind to DNA through interactions with base pairs and the phosphate (B84403) backbone. nih.gov It is important to note that these findings are not directly transferable to this compound, and its specific effects on DNA adduct formation remain an area for future investigation.

Table 2: Investigated Effects of Related Retinoids on Cellular Processes (Context for this compound)

| Cellular Process | Related Retinoid | Observed Interaction | Relevance to this compound |

|---|---|---|---|

| Microsomal Enzyme Activity | Retinol/Retinoic Acid | Metabolized by cytochrome P450 enzymes. nih.gov | Potential for similar metabolic pathways, but unconfirmed. |

| DNA Adduct Formation | Retinol/Retinoic Acid | Can bind to DNA and may prevent oxidative damage. nih.gov | Possible similar interactions, but currently unknown. |

Enzymatic Regulation of 3 Hydroxyretinol Metabolism

Characterization of Enzymes Involved in 3-Hydroxyretinol Transformations

A cohort of specialized enzymes, including dehydrogenases, oxygenases, and hydrolases, meticulously controls the transformation of this compound and its derivatives. These enzymes exhibit distinct substrate specificities and play defined roles in the metabolic cascade.

Photoreceptor Dehydrogenase (Pdh/RDH) Reductase Activity on 3-Hydroxyretinal (B16449)

Photoreceptor Dehydrogenase (Pdh), a member of the retinol (B82714) dehydrogenase (RDH) family, plays a crucial role in the visual cycle by catalyzing the reduction of all-trans-3-hydroxyretinal to all-trans-3-hydroxyretinol. researchgate.net This reaction is a key step in the regeneration of the chromophore. Biochemical analyses have confirmed that Pdh, similar to its human homolog RDH12, facilitates the interconversion between all-trans-3-hydroxy-retinal and all-trans-3-hydroxy-retinol. researchgate.net In Drosophila melanogaster, Pdh is expressed in photoreceptor cells and its absence leads to light-dependent retinal degeneration, a phenotype that can be rescued by the expression of human RDH12, highlighting their functional equivalence. researchgate.netnih.gov Pdh belongs to the short-chain dehydrogenase/reductase (SDR) superfamily and utilizes NAD(P)H as a cofactor for its reductase activity. researchgate.netnih.govnih.gov

Retinol Dehydrogenase (Rdhb) Catalysis in this compound Oxidation and Isomerization

Retinol Dehydrogenase B (RdhB) is another critical enzyme in the this compound metabolic pathway, particularly in Drosophila. It is highly expressed in the retinal pigment cells (RPCs) and is responsible for the final step in the de novo synthesis of the chromophore: the oxidation of 3-hydroxy-11-cis-retinol to 3-hydroxy-11-cis-retinal. jneurosci.orgjneurosci.org This step is essential for both the de novo synthesis from dietary sources and the recycling of the chromophore through the visual cycle. jneurosci.org The function of RdhB in the RPCs underscores the importance of these cells as the primary site for the visual cycle in Drosophila, analogous to the retinal pigment epithelium (RPE) in mammals. jneurosci.orgjneurosci.org

NinaB (β,β-Carotenoid-15,15′-Oxygenase) Cleavage and Hydroxylation Functions

The NinaB enzyme, a β,β-carotene-15,15′-monooxygenase (BCO1), is a pivotal enzyme in the synthesis of retinoids from carotenoids. researchgate.net In insects like Drosophila and the moth Galleria mellonella, NinaB exhibits a dual function of both a carotenoid oxygenase and a retinoid isomerase. nih.govpnas.org It directly cleaves hydroxylated carotenoids like zeaxanthin (B1683548) to produce both 11-cis-3-hydroxy-retinal and all-trans-3-hydroxy-retinal. nih.govresearchgate.net This single-enzyme pathway for producing the 11-cis isomer is a key difference from the vertebrate visual cycle, which requires a separate isomerase (RPE65). nih.govresearchgate.net The ability of NinaB to directly generate 3-hydroxy-retinoids from zeaxanthin highlights its central role in the visual pigment biogenesis of many insects. nih.gov

NinaG (Glucose-Methanol-Choline Oxidoreductase) in Stereoisomer Interconversion

NinaG, a glucose-methanol-choline (GMC) oxidoreductase, is proposed to be involved in the stereoisomeric conversion of this compound. researchgate.netnih.govtandfonline.com Specifically, it is thought to catalyze the conversion of the (3R)-3-hydroxyretinol enantiomer to the (3S) form in the retina. researchgate.netnih.gov In ninaG mutants, the synthesis of the (3S)-3-hydroxyretinal chromophore is blocked, leading to the accumulation of an 11-cis-3-hydroxyretinol intermediate, presumed to be in the 3R form. researchgate.netnih.gov This suggests that NinaG acts in the final stages of chromophore production, ensuring the correct stereochemistry for functional visual pigments. researchgate.netnih.govamazonaws.com

Retinyl Ester Hydrolase (REHase) Activity in Retinoid Processing

Retinyl ester hydrolases (REHs) are crucial for mobilizing stored retinoids by hydrolyzing retinyl esters into retinol. nih.govnih.gov While much of the research on REHs has focused on mammalian systems and the mobilization of hepatic vitamin A stores, their activity is fundamental to retinoid processing in various tissues. nih.govmdpi.com In the context of this compound metabolism, REHase activity would be essential for releasing this compound from its esterified storage forms, making it available for subsequent enzymatic transformations in the visual cycle. The hydrolysis of retinyl esters is a critical control point in maintaining retinoid homeostasis. nih.gov

Functional Equivalency and Species-Specific Enzymatic Pathways

While the fundamental reactions in retinoid metabolism are conserved across species, there are notable differences in the specific enzymes and pathways employed, particularly between invertebrates and vertebrates. The functional equivalence of enzymes like Drosophila Pdh and human RDH12 demonstrates a deep evolutionary conservation of the reductase function in the visual cycle. researchgate.net The absence of Pdh in flies leads to a degenerative phenotype that can be rescued by its human counterpart, indicating a shared mechanism of action. researchgate.netnih.gov

However, a key species-specific difference lies in the initial steps of chromophore synthesis. In insects, the NinaB enzyme combines both oxygenase and isomerase activities, directly producing 11-cis-3-hydroxy-retinal from zeaxanthin. nih.govpnas.orgresearchgate.net In contrast, vertebrates utilize two separate enzymes: a carotenoid oxygenase to cleave β-carotene into all-trans-retinal (B13868) and the RPE65 isomerase to convert it to 11-cis-retinol (B117599). researchgate.net This highlights a more streamlined pathway in insects for generating their specific 3-hydroxy-chromophore.

Furthermore, the specific stereoisomer of 3-hydroxyretinal used can vary. Higher flies require further enzymatic modifications, such as the R-to-S enantiomerization catalyzed by NinaG, a step not observed in the same manner in other species. pnas.org The entire visual cycle in Drosophila appears to occur within the retinal pigment cells, which is functionally analogous to the mammalian RPE, yet the specific enzymatic players and their interplay reveal unique adaptations. jneurosci.orgjneurosci.org

Table 1: Key Enzymes in this compound Metabolism

| Enzyme | Gene Name | Function | Substrate(s) | Product(s) | Organism/Tissue |

|---|---|---|---|---|---|

| Photoreceptor Dehydrogenase (Pdh) | Pdh/rdh | Reduction | all-trans-3-hydroxyretinal | all-trans-3-hydroxyretinol | Drosophila photoreceptor cells |

| Retinol Dehydrogenase B (RdhB) | rdhB | Oxidation | 3-hydroxy-11-cis-retinol | 3-hydroxy-11-cis-retinal | Drosophila retinal pigment cells |

| NinaB | ninaB | Cleavage & Isomerization | Zeaxanthin | 11-cis-3-hydroxy-retinal, all-trans-3-hydroxy-retinal | Insects (e.g., Drosophila, Galleria) |

| NinaG | ninaG | Stereoisomerization | (3R)-3-hydroxyretinol | (3S)-3-hydroxyretinol | Drosophila retina |

| Retinyl Ester Hydrolase (REHase) | REH | Hydrolysis | Retinyl esters | Retinol | General (e.g., Mammalian liver) |

Mechanisms of Enzymatic Action and Cofactor Dependencies

The metabolic pathways of this compound are intricately controlled by a series of enzymatic reactions, primarily involving oxidation and reduction steps. These transformations are crucial for the role of this compound in biological processes, particularly in the visual cycle of certain organisms. The enzymes catalyzing these reactions exhibit specific mechanisms of action and are dependent on particular cofactors for their catalytic activity.

Reduction of all-trans-3-Hydroxyretinal

In the visual cycle of Drosophila melanogaster, the reduction of all-trans-3-hydroxyretinal to all-trans-3-hydroxyretinol is a key step. This reaction is catalyzed by the enzyme Photoreceptor dehydrogenase (PDH). nih.govresearchgate.net PDH is a member of the short-chain dehydrogenase/reductase (SDR) family and is the functional ortholog of human retinol dehydrogenase 12 (RDH12). researchgate.netnih.gov

The mechanism of action for SDR enzymes like PDH involves a catalytic triad (B1167595) of amino acid residues (typically Serine, Tyrosine, and Lysine) within the active site. The reduction of the retinaldehyde substrate to a retinol alcohol is dependent on a nicotinamide (B372718) cofactor. Structural and biochemical studies of Drosophila PDH have revealed that it binds the cofactor NAD+. nih.gov The proposed catalytic mechanism involves a conformational change of the NAD(H) cofactor upon substrate binding. nih.gov This allows for the transfer of a hydride ion from the reduced cofactor (NADH) to the carbonyl carbon of all-trans-3-hydroxyretinal, resulting in the formation of all-trans-3-hydroxyretinol. While some retinol dehydrogenases can utilize NADPH, structural evidence for PDH specifically points to a dependency on NAD(H). nih.govnih.gov

Oxidation of 11-cis-3-Hydroxyretinol

The final step in the de novo synthesis of the chromophore in Drosophila is the oxidation of 11-cis-3-hydroxyretinol to 11-cis-3-hydroxyretinal (B128498). This essential conversion is carried out by the enzyme Retinol dehydrogenase B (RdhB). nih.govnih.gov This enzymatic step is critical for both the visual cycle and the initial synthesis of the visual pigment. nih.gov RdhB is expressed in the retinal pigment cells, which is where this oxidation reaction occurs. nih.gov

As a retinol dehydrogenase, the mechanism of RdhB involves the transfer of a hydride from the hydroxyl group of the 11-cis-3-hydroxyretinol substrate to an oxidized nicotinamide cofactor. Generally, the oxidation of retinols by retinol dehydrogenases requires the oxidized form of the cofactor, either NAD+ or NADP+.

Formation of this compound from all-trans-Retinol

In humans, this compound can be formed from all-trans-retinol through the action of the mitochondrial enzyme Cytochrome P450 27C1 (CYP27C1). nih.gov While the primary function of CYP27C1 is the desaturation of retinol to 3,4-dehydroretinol, it also exhibits minor activity in hydroxylating all-trans-retinol at the C-3 position to produce this compound. nih.govresearchgate.net

Data Tables

Table 1: Enzymes in this compound Metabolism

| Enzyme Name | Abbreviation | Function | Organism/Tissue |

| Photoreceptor dehydrogenase | PDH | Reduction of all-trans-3-hydroxyretinal to all-trans-3-hydroxyretinol | Drosophila melanogaster |

| Retinol dehydrogenase B | RdhB | Oxidation of 11-cis-3-hydroxyretinol to 11-cis-3-hydroxyretinal | Drosophila melanogaster |

| Cytochrome P450 27C1 | CYP27C1 | Hydroxylation of all-trans-retinol to this compound | Human (mitochondria) |

Table 2: Cofactor Dependencies in this compound Metabolism

| Enzyme | Reaction | Required Cofactor(s) |

| Photoreceptor dehydrogenase (PDH) | Reduction | NADH |

| Retinol dehydrogenase B (RdhB) | Oxidation | NADP+ or NAD+ |

| Cytochrome P450 27C1 (CYP27C1) | Hydroxylation | NADPH, Adrenodoxin, Adrenodoxin Reductase |

Advanced Methodologies for the Analysis of 3 Hydroxyretinol

Chromatographic Techniques for Separation and Quantification

Chromatography, particularly High-Performance Liquid Chromatography (HPLC), is the cornerstone for separating 3-hydroxyretinol from complex mixtures of related vitamin A compounds. docksci.com The choice between normal-phase and reversed-phase systems allows for tailored separation strategies based on the specific analytical challenge.

High-Performance Liquid Chromatography (HPLC) for Retinoid Profiling

HPLC is a powerful tool for creating comprehensive profiles of retinoids in biological samples. nih.gov Researchers have successfully developed and validated HPLC methods capable of concurrently measuring retinol (B82714), 3,4-didehydroretinol, and this compound in tissues such as fish liver and muscle, as well as in fish feed. researchgate.net These methods are crucial for understanding vitamin A metabolism in different species. researchgate.net

The inherent instability of retinoids requires protective measures during analysis; procedures are often performed under yellow or minimal diffuse light, with extraction tubes wrapped in aluminum foil to prevent photoisomerization and degradation. umich.edu For complex biological samples, HPLC is frequently coupled with other detection methods, such as UV/Visible photodiode array detectors or mass spectrometry, to confirm the identity of separated compounds. nih.govnd.edu For instance, the identification of this compound in Drosophila mutants was achieved using a combined HPLC-UV/VIS-MS analysis. nd.edu

Table 1: Examples of HPLC Methodologies for Retinoid Analysis

| Technique | Stationary Phase (Column) | Mobile Phase | Detection | Analytes Including | Reference |

|---|---|---|---|---|---|

| Reversed-Phase HPLC | Whatman Partisil PXS 10/25 ODS-2 | Gradient of Acetonitrile and 0.5% Acetic Acid in Water | UV (360 nm) | Retinol, Retinal, Retinoic Acid Isomers | umich.edu |

| Reversed-Phase HPLC | Not Specified | Validated method for simultaneous measurement | UV/Vis | Retinol, 3,4-didehydroretinol, this compound | researchgate.net |

| HPLC with MS | Not Specified | Coupled system for confirmation | UV/Vis and Mass Spectrometry | This compound | nd.edu |

Normal Phase HPLC for Hydroxylated Retinoid Separation

Normal-phase (NP) HPLC provides an effective alternative to reversed-phase systems, particularly for separating isomers and compounds with differing polarity, such as hydroxylated retinoids. sav.sk In NP-HPLC, a polar stationary phase (e.g., silica) is used with a non-polar mobile phase. sav.sknih.gov This configuration is well-suited for separating polar analytes like this compound from their less polar parent compounds.

Isocratic NP-HPLC systems have been established for the rapid and simple determination of various retinoids. nih.govresearchgate.net For example, a mobile phase consisting of hexane (B92381), 2-propanol, and glacial acetic acid has been used with a silica (B1680970) gel column to resolve retinoid isomers effectively. sav.sk In another application, a mobile phase of 20% dioxane and 1% ethanol (B145695) in hexane was used to separate 3-hydroxyretinols on a silica gel column, demonstrating the utility of NP-HPLC for isolating these specific hydroxylated forms. nih.gov

Spectroscopic Approaches for Structural Identification and Detection

While chromatography separates this compound, spectroscopy is indispensable for its structural confirmation and detection. Techniques including UV/Visible spectroscopy, mass spectrometry, and nuclear magnetic resonance spectroscopy each provide unique and complementary information. nih.gov

UV/Visible Spectroscopy in this compound Characterization

UV/Visible spectroscopy is a fundamental technique for the initial characterization of retinoids. The conjugated polyene chain in the structure of this compound gives rise to a characteristic absorption spectrum in the UV-visible range. Research has shown that a diester of this compound exhibits a distinct absorption maximum (λmax) at 329 nm. researchgate.net Other studies have noted the λmax for esterified this compound at 330 nm. researchgate.net This spectroscopic signature is often used for the preliminary identification and quantification of the compound following chromatographic separation. nih.govlcms.cz The structure of related compounds, such as 3-hydroxyanhydroretinol, has also been elucidated in part through the study of their UV-visible spectra. nih.gov

Table 2: UV/Visible Absorption Maxima for this compound and Related Compounds

| Compound | Absorption Maximum (λmax) | Reference |

|---|---|---|

| This compound diester | 329 nm | researchgate.net |

| Esterified this compound | 330 nm | researchgate.net |

| 3/4-Hydroxyretinol mixture | 325 nm | columbia.edu |

Mass Spectrometry (LDI-MS, MALDI-MS) for Molecular Ion Analysis

Mass spectrometry (MS) provides definitive information on the molecular weight and structure of this compound. Laser Desorption Ionization (LDI) and Matrix-Assisted Laser Desorption Ionization (MALDI) are soft ionization techniques particularly well-suited for thermally unstable molecules like retinoids. nih.govnih.gov

Studies comparing these methods for the analysis of retinoids, including this compound, have revealed differences in the ions they produce. nih.govebi.ac.uk LDI-MS tends to generate abundant radical molecular ions (M+•), while MALDI-MS typically yields protonated molecular ions ([M+H]+). nih.govebi.ac.uk Both techniques can also produce characteristic fragment ions that offer additional structural details. nih.gov These MS techniques, often coupled with time-of-flight (TOF) analyzers, are powerful tools for the unambiguous identification of this compound in complex biological extracts. nih.govnih.gov

Table 3: Comparison of LDI-MS and MALDI-MS for Retinoid Analysis

| Ionization Technique | Primary Ion Type Observed | Key Feature | Reference |

|---|---|---|---|

| Laser Desorption Ionization (LDI-MS) | Radical Molecular Ion (M+•) | Suitable for overcoming thermal instability. | nih.govnih.govebi.ac.uk |

| Matrix-Assisted Laser Desorption Ionization (MALDI-MS) | Protonated Molecular Ion ([M+H]+) | Provides clear molecular ion peaks with minimal fragmentation. | nih.govebi.ac.uk |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Purity and Structural Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful method for the complete structural elucidation of a molecule, providing detailed information about the carbon-hydrogen framework. wikipedia.orgnih.gov Both ¹H and ¹³C NMR are used to confirm the structure and purity of isolated retinoids. nih.govresearchgate.net The chemical shifts, coupling constants, and nuclear Overhauser effects reveal the precise connectivity and stereochemistry of the molecule. wikipedia.org

While complete NMR data for this compound itself is not widely published, detailed ¹H and ¹³C NMR data have been reported for the closely related compound 11,12-dihydro-3-hydroxyretinol, isolated from a marine red alga. mdpi.com The molecular formula was first determined by high-resolution mass spectrometry, and the full structure was then confirmed by comprehensive 1D and 2D NMR experiments. mdpi.com This data serves as a critical reference for the structural verification of this compound and its analogs.

Table 4: ¹H and ¹³C NMR Spectroscopic Data for 11,12-dihydro-3-hydroxyretinol in CDCl₃

| Position | δC (ppm) | δH (ppm, multiplicity, J in Hz) |

|---|---|---|

| 1 | 36.5 | - |

| 2 | 42.0 | 1.54, m; 1.95, m |

| 3 | 66.9 | 4.01, t, 3.1 |

| 4 | 49.6 | 1.71, m; 1.83, m |

| 5 | 128.7 | - |

| 6 | 137.6 | - |

| 7 | 126.9 | 6.14, s |

| 8 | 137.4 | - |

| 9 | 130.4 | - |

| 10 | 127.8 | 6.61, d, 15.9 |

| 11 | 29.5 | 2.28, t, 7.3 |

| 12 | 39.9 | 2.05, q, 7.3 |

| 13 | 135.2 | - |

| 14 | 125.7 | 5.63, t, 7.0 |

| 15 | 59.5 | 4.17, d, 7.0 |

| 16 | 29.2 | 1.08, s |

| 17 | 21.8 | 1.08, s |

| 18 | 12.7 | 1.71, s |

| 19 | 19.2 | 1.97, s |

| 20 | 16.2 | 1.73, s |

Data adapted from research on 11,12-dihydro-3-hydroxyretinol. mdpi.com

Comparative Biochemistry and Physiology of 3 Hydroxyretinol Across Species

Drosophila melanogaster as a Model for Invertebrate Retinoid Metabolism

The fruit fly, Drosophila melanogaster, serves as a crucial model for understanding retinoid metabolism in insects, where 3-hydroxyretinoids are central to vision. In contrast to vertebrates that use 11-cis-retinal, Diptera and some other insect orders utilize 11-cis-3-hydroxyretinal (B128498) as the chromophore for their visual pigments. qmul.ac.uk This compound, when bound to the protein opsin, forms the visual pigment xanthopsin. researchgate.net

The metabolic pathway in Drosophila begins with dietary carotenoids, specifically xanthophylls like zeaxanthin (B1683548). researchgate.netnih.gov An enzyme known as NinaB, a carotenoid isomeroxygenase, catalyzes the oxidative cleavage of zeaxanthin. researchgate.netnih.govresearchgate.net This reaction is unique as it produces both 11-cis-3-hydroxyretinal and all-trans-3-hydroxyretinal. researchgate.netnih.govresearchgate.net The newly synthesized 11-cis chromophore is then transported to photoreceptor cells, a process dependent on the PINTA protein, to bind with opsin and form functional rhodopsin. researchgate.netnih.gov

The all-trans-3-hydroxyretinal resulting from the initial cleavage or from light-induced isomerization of the chromophore is not discarded. It enters a recycling pathway where it is reduced to all-trans-3-hydroxyretinol by a photoreceptor dehydrogenase (PDH). researchgate.netresearchgate.netnih.gov This all-trans-3-hydroxyretinol can then be converted back to the usable 11-cis-3-hydroxyretinol through a blue light-dependent isomerase reaction, ensuring the regeneration of the visual pigment. researchgate.netnih.gov

Furthermore, 3-hydroxyretinol itself has a secondary role in the fly's eye. It can act as a "sensitizing pigment." researchgate.netnih.gov In this capacity, it attaches to the outside of the opsin protein, absorbs UV light, and transfers the energy to the primary chromophore (11-cis-3-hydroxyretinal). nih.gov This process adds a distinct UV sensitivity peak to the photoreceptor's absorption spectrum, effectively broadening its ability to detect a wider range of light. nih.govoxfordre.comfu-berlin.de

Retinoid Dynamics in Freshwater Fish Species

Freshwater fish utilize a different array of retinoids compared to their marine or terrestrial counterparts. Alongside retinol (B82714), they often employ 3,4-didehydroretinol (Vitamin A2) and, significantly, this compound. researchgate.net

Studies have identified this compound as a metabolite in several freshwater fish species. It was first identified as a diester in the liver oils of the Asian catfishes Bagarius bagarius and Wallago attu. nih.govresearchgate.net Research indicates that this compound is a key intermediate in the metabolic conversion of the dietary xanthophyll lutein (B1675518) into 3-dehydroretinol (Vitamin A2). nih.govresearchgate.netupdatepublishing.com

While retinol and 3,4-didehydroretinol are found in feed, liver, and muscle, this compound has been detected specifically in the liver of North American farm-raised freshwater fish. researchgate.net In amphibians, which share some metabolic similarities with freshwater fish, in vitro studies using intestinal homogenates have shown the conversion of lutein into dehydroretinol, this compound, and 3-hydroxyanhydroretinol. updatepublishing.com The concentration of these metabolites can vary, as demonstrated in studies with the amphibian Duttaphrynus melanostictus. updatepublishing.com

Table 1: Tissue Distribution and Metabolites of Xanthophylls in Select Freshwater Species and Amphibians

| Species | Compound | Tissue/Location of Detection or Metabolism | Precursor | Metabolic Role | Reference |

|---|---|---|---|---|---|

| Bagarius bagarius (Freshwater Catfish) | This compound (as diester) | Liver Oil | Lutein | Metabolite in biosynthesis of 3-dehydroretinol | nih.govresearchgate.net |

| Wallago attu (Freshwater Catfish) | This compound (as diester) | Liver Oil | Lutein | Metabolite in biosynthesis of 3-dehydroretinol | nih.govresearchgate.net |

| North American Farm-Raised Freshwater Fish | This compound | Liver | Not Specified | Detected as an uncommon form of Vitamin A | researchgate.net |

| Heteropneustes fossilis (Stinging Catfish) | This compound | Not Specified (in vivo) | Lutein, Cryptoxanthin | Intermediate in conversion to 3-dehydroretinol | updatepublishing.comannualreviews.org |

| Duttaphrynus melanostictus (Amphibian) | This compound | Intestinal Mucosal Homogenate (in vitro) | Lutein | Metabolite formed alongside dehydroretinol | updatepublishing.com |

The concentration of retinoids in fish is not static and can be influenced by environmental factors. Temperature plays a significant role in retinoid metabolism. For instance, in crayfish, which also possess a rhodopsin-porphyropsin system similar to some fish, this compound appeared in the retina when the animals were kept at a low temperature (10°C) but disappeared at a higher temperature (25°C). researchgate.net This suggests that this compound may function as an intermediate in the temperature-dependent conversion of retinol to dehydroretinol. researchgate.net

Water quality, such as turbidity, also affects the pigmentation and retinoid concentration in freshwater fish. scienceijsar.com A study on the ornamental fish Puntius sophore and Polyacanthus fasciatus found that fish from habitats with high turbidity showed lower concentrations of total carotenoids, retinol, and dehydroretinol compared to those from clearer water. scienceijsar.com This indicates that environmental stressors and conditions can directly impact the metabolic pathways responsible for producing and storing these compounds. scienceijsar.com Furthermore, climate change-induced temperature increases are predicted to alter the normal physiology of freshwater fish, which would likely include retinoid metabolism. mdpi.com

Comparative Analysis with Mammalian Retinoid Metabolic Pathways

The metabolic pathways involving this compound in insects and fish show fundamental differences from the canonical retinoid pathway in mammals.

Precursors: The most significant distinction lies in the dietary precursors. Insects and freshwater fish utilize xanthophylls (oxygenated carotenoids) like lutein and zeaxanthin to produce 3-hydroxyretinoids. nih.govatamanchemicals.comwikipedia.org Mammals, conversely, primarily use carotenes (non-oxygenated carotenoids) like β-carotene as the main source of provitamin A. nih.govatamanchemicals.comwikipedia.org Mammals cannot convert xanthophylls into the retinal required for vision. wikipedia.org

Metabolic Conversion: In mammals, β-carotene is symmetrically cleaved by the BCMO1 enzyme to yield two molecules of all-trans-retinal (B13868). nih.gov This retinal is then reduced to all-trans-retinol (Vitamin A), which is the transport and storage form. For vision, all-trans-retinol is isomerized to 11-cis-retinol (B117599) and then oxidized to 11-cis-retinal. nih.govnih.gov In Drosophila, the NinaB enzyme performs a combined isomerization and cleavage of zeaxanthin to directly produce 11-cis-3-hydroxyretinal and its all-trans isomer. nih.govnih.gov

Visual Chromophore: The end product for vision differs. Mammals exclusively use 11-cis-retinal. Most insects, with some exceptions, use the xanthophyll-derived 11-cis-3-hydroxyretinal. atamanchemicals.comwikipedia.org Many freshwater fish use a mixture of retinal and 3,4-didehydroretinal for their visual pigments (rhodopsin and porphyropsin, respectively), with this compound serving as an intermediate in the synthesis of the latter. researchgate.netannualreviews.orgwustl.edu

Functional Differences: In mammals, retinoid metabolism is crucial for vision, gene regulation, and development throughout the body. mdpi.com In Drosophila, retinoid production and function appear to be restricted primarily to the eyes. In addition to being the chromophore precursor, this compound also functions as a sensitizing pigment in flies, a role not observed for retinol in mammals. nih.gov

These comparative differences highlight the evolutionary adaptations of metabolic pathways to suit different diets and ecological niches, from the terrestrial, carotene-rich environment of mammals to the aquatic and insect worlds where xanthophylls are more readily utilized.

Emerging Research and Future Directions for 3 Hydroxyretinol Research

Identification of Uncharacterized Enzymes and Regulatory Elements

The biosynthesis and conversion of 3-hydroxyretinol involve a series of enzymatic steps, some of which are not fully characterized. In insect vision, the conversion of dietary carotenoids like zeaxanthin (B1683548) into the visual chromophore, 3-hydroxyretinal (B16449), is a critical process. researchgate.netnih.gov The enzyme NinaB, a carotenoid-cleaving enzyme, catalyzes the conversion of zeaxanthin into both 11-cis-3-hydroxyretinal (B128498) and all-trans-3-hydroxyretinal. researchgate.netnih.gov Subsequently, the all-trans-3-hydroxyretinal is reduced to all-trans-3-hydroxyretinol by a photoreceptor dehydrogenase (Pdh). researchgate.netnih.gov

However, key steps in the pathway remain enigmatic. For instance, the conversion of 11-cis-(3R)-3-hydroxyretinal to its alcohol form, 11-cis-(3R)-3-hydroxyretinol, is presumed to be carried out by a yet-unidentified retinal dehydrogenase. researchgate.net Furthermore, the isomerization of all-trans-3-hydroxyretinol to 11-cis-3-hydroxyretinol is known to be a blue light-dependent process, but the specific enzymes mediating this photoisomerization are still under investigation. researchgate.netnih.gov In Drosophila, the enzyme NINAG, a glucose-methanol-choline (GMC) oxidoreductase, is responsible for the stereoisomerization of (3R)-3-hydroxyretinol to the (3S) enantiomer, which is the final step before oxidation to the chromophore used by Rh1 rhodopsin. researchgate.net

Beyond the enzymes themselves, the regulatory elements that control their expression are a nascent field of study. Research into the 3' untranslated regions (3' UTRs) of mRNAs has shown that these areas can contain binding sites for regulatory proteins and microRNAs that influence transcript stability and translation efficiency. nih.govfrontiersin.org Future studies are expected to probe the 3' UTRs of genes like NinaB, Pdh, and NINAG for such regulatory motifs that could fine-tune the production of this compound in response to developmental or environmental cues.

Elucidation of Regulatory Networks Governing this compound Homeostasis

Maintaining the appropriate balance of retinoids, known as homeostasis, is crucial for cellular function. The synthesis, transport, and degradation of this compound are tightly controlled by a complex network. In Drosophila, the transport of retinoids to photoreceptor cells depends on proteins like PINTA, which preferentially binds the retinol (B82714) form of retinoids. researchgate.netresearchgate.net

The regulation of chromophore levels appears to operate via different mechanisms during developmental and adult stages, suggesting a dynamic regulatory network. nih.gov In adult flies, rhodopsin is continuously synthesized to replace molecules lost through light-induced internalization and degradation, which requires a steady supply of the 3-hydroxyretinal chromophore. nih.gov This replenishment cycle involves the recycling of all-trans-3-hydroxyretinal released from degraded metarhodopsin back to 11-cis-3-hydroxyretinal via the intermediate all-trans-3-hydroxyretinol. nih.gov

In other species, such as the crayfish, this compound is proposed to be an intermediate in the conversion of retinol (vitamin A1) to dehydroretinol (vitamin A2). nih.gov This suggests that the homeostatic regulation of this compound may be integrated with the metabolic pathways of other essential retinoids. Understanding how these interconnected pathways are regulated, potentially through diet-responsive networks similar to those controlling vitamin A production in the intestine, is a key area for future research. nih.gov The identification of transcription factors and signaling pathways that respond to retinoid levels will be essential to fully map the regulatory network governing this compound homeostasis.

Broader Physiological Implications and Research Applications Beyond Established Visual Roles

While the function of this compound in insect vision is its most established role, evidence points toward broader physiological implications. lu.sebiologists.com Notably, studies have investigated its potential as an anticarcinogenic agent. A significant study using a benzo[a]pyrene-induced stomach tumor model in mice found that supplementation with this compound resulted in one of the best outcomes for inhibiting tumor growth and reducing tumor incidence when compared to a control group and groups supplemented with other retinoids and carotenoids. scispace.comnih.gov These findings suggest that the anticarcinogenic properties of certain retinoids are not directly correlated with their vitamin A biopotency, opening new avenues for research into the specific mechanisms of action of compounds like this compound. scispace.comnih.gov

The presence of this compound has also been confirmed in tissues outside of the eye. It has been isolated from the liver of freshwater fish such as Wallago attu and Bagarius bagarius, where it is considered a metabolite of lutein (B1675518) in the biosynthesis of 3-dehydroretinol. researchgate.netportlandpress.com A comparative analysis of farm-raised freshwater fish in North America detected this compound in the liver of all species tested, though it was below detection limits in muscle and feed. usda.gov This consistent presence in the liver, a central metabolic organ, points to potential roles in processes other than vision, although these functions remain to be elucidated. usda.gov

Future research will likely focus on these non-visual roles, exploring the molecular pathways through which this compound exerts its anti-tumor effects and investigating its metabolic functions in vertebrate tissues.

Table 1: Summary of Key Research Findings on this compound

| Research Area | Key Finding | Organism/Model | Citation(s) |

| Metabolism | The enzyme NinaB converts zeaxanthin to 11-cis and all-trans-3-hydroxyretinal. | Drosophila | researchgate.net, nih.gov |

| Metabolism | Photoreceptor dehydrogenase (Pdh) reduces all-trans-3-hydroxyretinal to all-trans-3-hydroxyretinol. | Drosophila | researchgate.net, nih.gov |

| Metabolism | The enzyme NINAG mediates the stereoisomerization of (3R)-3-hydroxyretinol to the (3S) form. | Drosophila | researchgate.net |

| Metabolism | Identified as a metabolite of lutein and an intermediate in 3-dehydroretinol biosynthesis. | Freshwater Fish | researchgate.net, portlandpress.com |

| Homeostasis | The PINTA protein is involved in the transport of retinoids, likely including this compound. | Drosophila | researchgate.net, researchgate.net |

| Physiology | Acts as a UV-sensitizing pigment attached to rhodopsin in photoreceptor cells. | Flies (Musca, Calliphora, Drosophila) | biologists.com, nih.gov |

| Physiology | Demonstrated significant inhibition of tumor growth in a stomach cancer model. | Mice | scispace.com, nih.gov |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.